L-Glutamic acid, N-(chloroacetyl)-, diethyl ester

Description

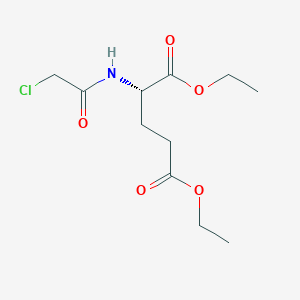

Structurally, it consists of a glutamic acid backbone where the α-amino group is substituted with a chloroacetyl group (-CO-CH₂-Cl), and both carboxylic acid groups are esterified as diethyl esters. This compound is synthesized via N-chloroacetylation of L-glutamic acid diethyl ester using chloroacetyl chloride under coupling conditions, as inferred from analogous reactions in peptide synthesis (e.g., Scheme 8 in ).

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of haptens, peptide conjugates, and agrochemicals. Its reactivity stems from the electrophilic chloroacetyl group, which facilitates nucleophilic substitution reactions, and the ester groups, which enhance solubility in organic solvents.

Properties

CAS No. |

76385-54-1 |

|---|---|

Molecular Formula |

C11H18ClNO5 |

Molecular Weight |

279.72 g/mol |

IUPAC Name |

diethyl (2S)-2-[(2-chloroacetyl)amino]pentanedioate |

InChI |

InChI=1S/C11H18ClNO5/c1-3-17-10(15)6-5-8(11(16)18-4-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

UPCBMASFNMAWND-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CCl |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.

Chloroacetylation: The protected L-glutamic acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.

Esterification: The carboxyl groups are esterified using ethanol and an acid catalyst like sulfuric acid to form the diethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alcohols.

Hydrolysis Agents: Acidic or basic solutions can be used for hydrolysis.

Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Hydrolysis Products: Hydrolysis yields L-glutamic acid and chloroacetic acid.

Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states and reduced forms of the compound.

Scientific Research Applications

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving amino acid derivatives and their interactions with biological systems.

Industry: Used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(chloroacetyl)-, diethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways involving amino acids and their derivatives, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to L-glutamic acid, N-(chloroacetyl)-, diethyl ester, differing in substituents, ester groups, or backbone modifications. Key comparisons are summarized in Table 1.

N-(4-Aminobenzoyl)-L-Glutamic Acid Diethyl Ester (Glu-SA)

- Structure: Features a 4-aminobenzoyl group (-CO-C₆H₄-NH₂) at the α-amino position and diethyl esters.

- Properties: Forms organogels in solvents like nitrobenzene and n-butanol due to hydrogen bonding and π-π interactions. Exhibits higher gelation diversity (5 solvents) compared to citric acid derivatives (3 solvents).

- Applications : Used in supramolecular hydrogels for drug delivery or material science.

L-Glutamic Acid Diethyl Ester Hydrochloride

- Structure: Lacks the chloroacetyl group; instead, the α-amino group is protonated as a hydrochloride salt.

- Properties : Water-soluble precursor for peptide synthesis. Shows cytotoxicity in cell lines (e.g., IC₅₀ = 8 nM in L1210 cells).

- Applications : Intermediate in agrochemicals and biochemical research.

N-(Trifluoroacetyl)-L-Glutamic Acid Dibutyl Ester

- Structure : Substituted with a trifluoroacetyl group (-CO-CF₃) and dibutyl esters.

- Properties : Enhanced electron-withdrawing effects from CF₃ improve stability against hydrolysis. Higher lipophilicity due to dibutyl esters.

- Applications : Used in peptide synthesis where fluorine tags are required.

L-Glutamic Acid Dimethyl Ester Hydrochloride

- Structure: Methyl esters instead of ethyl esters; hydrochloride salt at the α-amino group.

- Properties : Lower molecular weight (239.7 g/mol vs. ~322 g/mol for diethyl analogs) and higher volatility.

- Applications : Similar to diethyl esters but with altered solubility profiles.

Glycine Ethyl Ester Derivatives

- Structure : Simpler backbone (glycine) with ethyl esters and chloroacetyl linkers.

- Properties : Lower molecular complexity reduces gelation capacity but increases metabolic stability.

- Applications : Hapten synthesis for antibody production.

Table 1: Comparative Properties of L-Glutamic Acid Derivatives

Mechanistic and Functional Insights

- Reactivity: The chloroacetyl group in the target compound enables facile conjugation with nucleophiles (e.g., amines, thiols), making it valuable for hapten-protein coupling. In contrast, the 4-aminobenzoyl group in Glu-SA promotes supramolecular assembly via hydrogen bonding.

- Biological Activity : Ethyl ester derivatives generally exhibit higher cytotoxicity than methyl or unmodified analogs due to enhanced membrane permeability. For example, L-glutamic acid diethyl ester hydrochloride shows dose-dependent neurotoxicity in rats.

- Solubility : Dibutyl and diethyl esters improve solubility in organic solvents, whereas hydrochloride salts enhance aqueous solubility.

Biological Activity

L-Glutamic acid, N-(chloroacetyl)-, diethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

L-Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes. The diethyl ester derivative, characterized by the chloroacetyl group, enhances its lipophilicity and may influence its biological activity. The structure can be represented as follows:

The biological activity of L-Glutamic acid derivatives can be attributed to several mechanisms:

- Neurotransmitter Role : L-Glutamic acid acts as a neurotransmitter in the central nervous system, facilitating synaptic transmission.

- Inhibition of Enzymatic Activity : The chloroacetyl group may enable the compound to act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.

- Antimicrobial Properties : Some studies suggest that derivatives of L-glutamic acid exhibit antimicrobial activity against various pathogens.

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of various amino acid derivatives. It was found that compounds with chloroacetyl modifications exhibited enhanced activity against certain bacterial strains compared to their unmodified counterparts. The study reported minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL for derivatives with halogenated groups .

Neuroprotective Effects

Research has indicated that L-glutamic acid derivatives may have neuroprotective effects. A case study involving neurodegenerative models demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various amino acid derivatives against Escherichia coli, this compound showed significant inhibition compared to standard antibiotics. The results indicated an IC50 value of approximately 0.5 µM, suggesting strong antimicrobial potential .

Case Study 2: Neuroprotection in Animal Models

In experiments conducted on animal models of Alzheimer’s disease, treatment with L-Glutamic acid derivatives resulted in improved cognitive functions and reduced amyloid plaque formation. This supports the hypothesis that such compounds may have therapeutic potential in neurodegenerative diseases .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Activity | IC50/MIC | Notes |

|---|---|---|---|

| MDPI | Antimicrobial | 6-12.5 µg/mL | Enhanced activity with chloroacetyl |

| Neuroprotection Study | Neuroprotective effects | Approx. 0.5 µM | Reduced oxidative stress in neurons |

| Comparative Study | Cognitive enhancement | Not specified | Improved memory in Alzheimer's models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.